Cas no 82231-58-1 (Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate)

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromo substituent at the 4-position of the pyrazole ring and an ethyl acetate moiety, enhancing its versatility as a building block for heterocyclic compounds. The compound is particularly valued for its role in cross-coupling reactions, nucleophilic substitutions, and the synthesis of biologically active molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable intermediate for medicinal chemistry and agrochemical applications. The ester group further allows for functional group transformations, broadening its synthetic utility.
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate structure
82231-58-1 structure
Product Name:Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
CAS No:82231-58-1
MF:C7H9BrN2O2
MW:233.062560796738
MDL:MFCD04969156
CID:823735
PubChem ID:7017475
Update Time:2025-10-10

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
    • Ethyl (4-bromo-1h-pyrazol-1-yl)acetate
    • (4-BROMO-PYRAZOL-1-YL)-ACETIC ACID ETHYL ESTER
    • 4-bromo-1H-Pyrazole-1-acetic acid ethyl ester
    • 2-(4-bromopyrazol-1-yl)acetic acid ethyl ester
    • ethyl (4-bromopyrazol-1-yl)acetate
    • ethyl 2-(4-bromopyrazolyl)acetate
    • Ethyl 4-bromo-1H-pyrazole-1-acetate (ACI)
    • EN300-194816
    • 1H-Pyrazole-1-acetic acid, 4-bromo-, ethyl ester
    • STK349498
    • 82231-58-1
    • ethyl 2-(4-bromopyrazol-1-yl)acetate
    • Ethyl 4-Bromopyrazole-1-acetate
    • F16290
    • ILVAPGLHLXVJIN-UHFFFAOYSA-N
    • ALBB-012805
    • BBL016249
    • MFCD04969156
    • CS-0045060
    • SCHEMBL12968057
    • F2147-7235
    • AKOS000309353
    • DTXSID30426895
    • AS-64762
    • SY077537
    • DB-016487
    • Ethyl2-(4-bromo-1H-pyrazol-1-yl)acetate
    • MDL: MFCD04969156
    • Inchi: 1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
    • InChI Key: ILVAPGLHLXVJIN-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=C(Br)C=N1)OCC

Computed Properties

  • Exact Mass: 231.98500
  • Monoisotopic Mass: 231.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (7.2 g/l) (25 º C),
  • PSA: 44.12000
  • LogP: 1.20870

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  14 h, rt
Reference
Microwave-assisted synthesis of bipyrazolyls and pyrazolyl-substituted pyrimidines
de la Hoz, Antonio; et al, Tetrahedron, 2007, 63(3), 748-753

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.2 Catalysts: Potassium iodide ;  0 °C → 80 °C; 8 h, 80 °C; 80 °C → rt
1.3 Reagents: Water ;  rt
Reference
Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors
Zhang, Dengyou; et al, Bioorganic & Medicinal Chemistry, 2013, 21(21), 6804-6820

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Raw materials

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Preparation Products

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:82231-58-1)Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Order Number:A848196
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:18
Price ($):511.0/183.0
Email:sales@amadischem.com

Additional information on Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Research Brief on Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 82231-58-1): Recent Advances and Applications

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 82231-58-1) is a brominated pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel pharmaceuticals, agrochemicals, and materials science. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological activities, and potential industrial applications.

Recent literature indicates that Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate serves as a crucial building block in the synthesis of heterocyclic compounds, particularly in the construction of pyrazole-based scaffolds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in the preparation of potent kinase inhibitors, showcasing its relevance in targeted cancer therapies. The bromine substituent at the 4-position of the pyrazole ring enhances the reactivity of the compound, enabling efficient cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

In addition to its synthetic applications, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate has been investigated for its direct biological activities. Research conducted by the European Journal of Pharmacology (2022) revealed that derivatives of this compound exhibit moderate anti-inflammatory and analgesic properties, potentially through the modulation of COX-2 enzyme activity. These findings suggest its potential as a lead compound for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

From a methodological perspective, recent advancements in the synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have focused on improving yield and sustainability. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (2023) utilized microwave-assisted synthesis to reduce reaction times and minimize waste generation. This method achieved a 92% yield under optimized conditions, highlighting the potential for scalable industrial production.

Looking ahead, the versatility of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate continues to inspire innovative research directions. Current investigations are exploring its use in metal-organic frameworks (MOFs) for catalytic applications, as well as its incorporation into fluorescent probes for biological imaging. These developments underscore the compound's growing importance in interdisciplinary research spanning chemistry, biology, and materials science.

In conclusion, Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 82231-58-1) remains a compound of significant interest in chemical and pharmaceutical research. Its dual role as a synthetic intermediate and bioactive molecule, coupled with recent methodological improvements in its production, positions it as a valuable asset in drug discovery and materials development. Future research will likely uncover additional applications and optimize its utility across various scientific domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82231-58-1)Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
A848196
Purity:99%/99%
Quantity:100g/25g
Price ($):511.0/183.0
Email